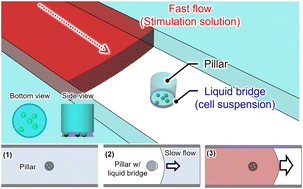Instantaneous extracellular solution exchange for concurrent evaluation of membrane permeability of single cells†
Lab on a Chip Pub Date: 2023-12-04 DOI: 10.1039/D3LC00633F
Abstract
The osmotic stress imposed on microorganisms by hypotonic conditions is perceived to regulate water and solute flux via cell membranes, which are crucial for survival. Some cells that fail to perceive osmotic stress die because this results in the rupture of the cell membrane. The flux through the membrane is characterized by the membrane permeability, which is measured using a stopped-flow apparatus in response to a millisecond-order osmolarity change. However, the obtained data are an ensemble average of each cell response. Additionally, the measurement of permeability, considering cellular viability, contributes to a more accurate evaluation of osmoadaptation. Here, we present a novel on-chip instantaneous extracellular solution exchange method using an air–liquid interface. The presented method provides a concurrent evaluation at the single-cell level in response to a millisecond-order osmotic shock, considering cellular viability by solution exchange. This method utilizes a liquid bridge with a locally formed droplet on the surface of a micropillar fabricated inside a microchannel. We evaluated a solution exchange time of 3.6 ms and applied this method to Synechocystis PCC 6803 under two different osmolarity conditions. The live/dead ratio of 1 M to 0.5 M osmotic down shock condition was 78.8/21.2% while that of 1 M to 0.25 M osmotic down shock condition was 40.0/60.0%. We evaluated the water permeability of two groups: cells that were still live before and after osmotic shock (hereafter named cell type 1), and cells that were live before but were dead 10 minutes after osmotic shock (hereafter named cell type 2). The results indicated that the water permeability of cell type 2 was higher than that of cell type 1. The results obtained using the presented methods confirmed that the effect of osmotic stress can be accurately evaluated using single-cell analysis.


Recommended Literature
- [1] Adsorption-based membranes for air separation using transition metal oxides†
- [2] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [3] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [4] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [5] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [6] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [7] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [8] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [9] Convergent total synthesis of corallocin A†
- [10] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 1076-07-9









